Alanopine

Description

imino acid produced by a dehydrogenase found in the adductor muscle of the oyster, Crassostrea gigas; RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

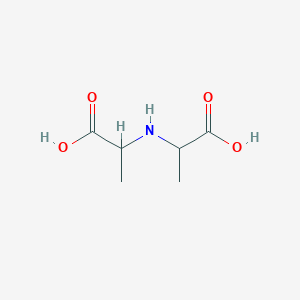

2-(1-carboxyethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOHTMQGSFVHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-2,2'-Iminobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

219755-19-8, 19149-54-3 | |

| Record name | 2-[(1-carboxyethyl)amino]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,2'-Iminobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 - 235 °C | |

| Record name | (±)-2,2'-Iminobispropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Alanopine in Anaerobic Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of anaerobic metabolism, particularly within marine invertebrates, the production of opines, such as alanopine, presents a critical alternative to lactate fermentation. This technical guide provides an in-depth exploration of the role of this compound in anaerobic glycolysis. It details the biochemical pathway of this compound formation, its physiological significance in maintaining cellular redox balance and sustaining ATP production under hypoxic conditions, and the regulatory mechanisms governing this process. This document synthesizes quantitative data on metabolite concentrations, provides detailed experimental protocols for the analysis of this compound and related enzymes, and visualizes the key pathways using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: An Alternative to Lactate in Anaerobic Glycolysis

Under anaerobic or hypoxic conditions, the regeneration of NAD+ is essential for the continued operation of glycolysis to produce ATP. While vertebrates primarily rely on the conversion of pyruvate to lactate, many marine invertebrates utilize an alternative pathway involving the reductive condensation of pyruvate with an amino acid to form opines. This compound, an imino acid formed from L-alanine and pyruvate, is a prominent opine that serves as a functional analogue of lactate in these organisms.

The synthesis of this compound is catalyzed by this compound dehydrogenase (ALPDH; EC 1.5.1.17), which facilitates the NADH-dependent reductive condensation of pyruvate and L-alanine.[1] This reaction effectively regenerates NAD+ from NADH, thereby maintaining the cytosolic redox balance and allowing glycolysis to proceed. The accumulation of this compound, as opposed to lactate, offers several physiological advantages, including a lesser impact on intracellular pH.

The this compound Pathway in Anaerobic Glycolysis

The core of the this compound pathway lies in the enzymatic activity of this compound dehydrogenase. This section details the biochemical reaction and its integration into the broader scheme of anaerobic glycolysis.

The this compound Dehydrogenase Reaction

The reversible reaction catalyzed by this compound dehydrogenase is as follows:

Pyruvate + L-alanine + NADH + H+ ⇌ 2,2'-Iminodipropanoate (this compound) + NAD+ + H2O

This reaction ensures that the NADH produced during the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis is oxidized back to NAD+, a critical substrate for glycolysis to continue.

Quantitative Analysis of Metabolite Concentrations

The metabolic shift towards this compound production under hypoxia is characterized by significant changes in the concentrations of various intracellular metabolites. The following tables summarize quantitative data from studies on marine invertebrates.

Table 1: this compound and Lactate Concentrations in Mantle Tissue of Mytilus galloprovincialis under Heat and Hypoxic Stress

| Temperature (°C) | Condition | Time (days) | This compound (µmol/g wet wt) | Lactate (µmol/g wet wt) |

| 24 | Control | 5 | ~0.2 | ~0.5 |

| 24 | Heat-hardened | 15 | ~0.8 | ~1.2 |

| 26 | Control | 5 | ~1.0 | ~0.6 |

| 26 | Heat-hardened | 5 | ~2.5 | ~1.5 |

| 28 | Control | 5 | ~1.2 | ~0.7 |

| 28 | Heat-hardened | 1-5 | >3.0 | >2.0 |

Data adapted from Georgoulis et al. (2022). Note: "Heat-hardened" individuals were pre-exposed to a sublethal heat shock, which can enhance hypoxia tolerance. Values are approximate based on graphical data.[2]

Table 2: Accumulation of this compound and Strombine in Crassostrea virginica Tissues During Recovery from Anoxia

| Tissue | Time of Recovery (hours) | This compound (µmol/g) | Strombine (µmol/g) |

| Mantle | 2 | 1.3 | Not Measured |

| Gill | 2 | 0.5 | Not Measured |

| Adductor Muscle | 2 | 2.0 | 2.7 |

Data from Fields & Ellington (1983). These opines accumulated during the recovery phase after a 96-hour anoxic period, suggesting a role in managing the metabolic demands of returning to aerobic conditions.[3]

Regulatory Mechanisms of the this compound Pathway

The activation of the this compound pathway is a tightly regulated process, primarily initiated by the cellular response to hypoxia. This involves both transcriptional and neuroendocrine signaling.

Transcriptional Regulation via Hypoxia-Inducible Factor 1-alpha (HIF-1α)

A central player in the cellular response to low oxygen is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β or ARNT). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[4]

Genes regulated by HIF-1 are crucial for adaptation to hypoxia and include those involved in angiogenesis, erythropoiesis, and anaerobic metabolism, such as the enzymes of glycolysis.[4] In marine invertebrates, hypoxia has been shown to induce the expression of HIF-1α. While direct binding of HIF-1α to the promoter of the this compound dehydrogenase gene has yet to be definitively demonstrated, it is highly probable that HIF-1α plays a key role in upregulating the expression of this and other enzymes essential for anaerobic glycolysis in these organisms.

Neuroendocrine Regulation

The response to hypoxia in marine bivalves also involves the neuroendocrine system. Stressors, including hypoxia, trigger the release of signaling molecules such as catecholamines (e.g., dopamine and norepinephrine) and serotonin. These neurohormones can modulate various physiological processes, including energy metabolism, to help the organism cope with the environmental challenge. Nitric oxide (NO) has also been implicated in the switch from aerobic to anaerobic metabolism under hypoxic conditions.

Experimental Protocols

Accurate quantification of this compound and the activity of this compound dehydrogenase are fundamental to studying this metabolic pathway. This section provides detailed methodologies for these key experiments.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the sensitive and specific measurement of this compound in tissue extracts.

5.1.1. Tissue Extraction

-

Excise tissue samples and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in 4 volumes of ice-cold 0.6 M perchloric acid.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Neutralize the supernatant with a solution of 3 M K2CO3 in 0.5 M triethanolamine.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

-

The resulting supernatant is used for HPLC analysis.

5.1.2. HPLC Analysis

-

Column: A cation-exchange column (e.g., Alltech OA 2000) is suitable for separating this compound.

-

Mobile Phase: An isocratic mobile phase, such as a pH-neutralized sulfuric acid solution, can be used.

-

Detection:

-

Post-column derivatization: Derivatize the eluent with o-phthaldialdehyde (OPA) and sodium hypochlorite, followed by fluorometric detection. This method offers high sensitivity.

-

Direct UV detection: this compound can also be detected by UV absorbance, although this may be less sensitive than fluorometric detection.

-

-

Quantification: Compare the peak areas of the samples to those of known standards of this compound to determine its concentration.

This compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the oxidation of NADH.

5.2.1. Enzyme Extraction

-

Homogenize fresh or frozen tissue in 5 volumes of ice-cold buffer (e.g., 25 mM imidazole-HCl, pH 7.5, containing 7 mM 2-mercaptoethanol).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

The supernatant can be used as a crude enzyme extract or further purified by methods such as ammonium sulfate precipitation and column chromatography (e.g., DEAE-Sephadex).

5.2.2. Assay Conditions

-

Reaction Mixture (Forward Reaction - this compound Synthesis):

-

50 mM Imidazole-HCl buffer, pH 7.0

-

200 mM L-alanine

-

2.0 mM Pyruvate

-

0.1 mM NADH

-

-

Procedure:

-

Prepare the reaction mixture without pyruvate in a cuvette.

-

Add the enzyme extract and incubate for a few minutes to allow for the reduction of any endogenous pyruvate.

-

Initiate the reaction by adding pyruvate.

-

Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C), which corresponds to the oxidation of NADH.

-

-

Calculation of Activity:

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Conclusion and Future Directions

This compound plays a vital role in the anaerobic metabolism of many marine invertebrates, serving as a key end product of glycolysis that facilitates the regeneration of NAD+ and sustains ATP production in the absence of oxygen. The regulation of the this compound pathway is a complex process involving transcriptional control, likely mediated by HIF-1α, and modulation by the neuroendocrine system.

For professionals in drug development, understanding these unique metabolic pathways in invertebrates can offer insights into novel targets for antiparasitic drugs, as many parasitic helminths also rely on anaerobic metabolism. Furthermore, studying the mechanisms of hypoxia tolerance in these organisms may provide valuable information for developing strategies to protect tissues from ischemic damage in vertebrates.

Future research should focus on definitively establishing the direct transcriptional regulation of the this compound dehydrogenase gene by HIF-1α through techniques such as chromatin immunoprecipitation (ChIP) and promoter-reporter assays. Additionally, a more comprehensive analysis of the metabolome under varying degrees of hypoxia in a wider range of species will provide a more complete picture of the intricate metabolic adaptations to low oxygen environments.

References

A Technical Guide to the Alanopine Synthesis Pathway in Marine Mollusks

Executive Summary

Marine mollusks exhibit remarkable metabolic adaptability, particularly in response to hypoxic and anoxic conditions that are common in intertidal and benthic environments. Unlike vertebrates, which primarily rely on lactate dehydrogenase (LDH) for anaerobic glycolysis, many molluscan species utilize a family of enzymes known as opine dehydrogenases to maintain cytoplasmic redox balance. This guide provides an in-depth examination of the alanopine synthesis pathway, a key anaerobic route in numerous marine mollusks. The central enzyme, this compound dehydrogenase (ADH), catalyzes the reductive condensation of L-alanine and pyruvate. This process regenerates NAD+ from NADH, allowing for the continued production of ATP via glycolysis during periods of oxygen limitation.[1][2] This document details the core biochemical pathway, the kinetic and physical properties of this compound dehydrogenase, regulatory mechanisms, and standardized experimental protocols for its study.

The Core Pathway: this compound Synthesis

The synthesis of this compound is a terminal step in anaerobic glycolysis in the tissues of many marine mollusks.[3] It serves the critical function of re-oxidizing NADH produced during the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis, thus preventing feedback inhibition and allowing ATP production to continue in the absence of oxygen.[1] The reaction is catalyzed by this compound Dehydrogenase (EC 1.5.1.17).[4]

The overall reaction is as follows: L-Alanine + Pyruvate + NADH + H⁺ ⇌ meso-Alanopine + NAD⁺ + H₂O

This reversible reaction strongly favors this compound formation under the acidic and high-pyruvate conditions characteristic of anaerobic muscle tissue.

Caption: The this compound Synthesis Pathway.

Enzyme Profile: this compound Dehydrogenase (ADH)

This compound dehydrogenase is a cytosolic enzyme belonging to the oxidoreductase family. It displays specificity for its substrates and the cofactor NADH, showing no activity with NADP(H). Its kinetic properties are finely tuned to function optimally during the physiological stress of anoxia.

Quantitative Data: Physicochemical and Kinetic Properties

The properties of this compound dehydrogenase have been characterized in several marine mollusk species. The data presented below is primarily from studies on the foot muscle of the common periwinkle, Littorina littorea, and the pedal retractor muscle of Strombus luhuanus.

Table 1: Kinetic Properties of this compound Dehydrogenase from Littorina littorea Foot Muscle

| Parameter | Substrate/Inhibitor | Value | Conditions |

|---|---|---|---|

| pH Optimum | Forward Reaction | 6.5 - 7.5 | Decreases with lower substrate concentration |

| Reverse Reaction | 9.2 | ||

| Michaelis Constant (Kₘ) | Pyruvate | 0.17 ± 0.02 mM | pH 6.5 |

| Pyruvate | 0.26 ± 0.01 mM | pH 7.5 | |

| L-Alanine | 14.9 ± 0.85 mM | pH 6.5 | |

| L-Alanine | 23.8 ± 0.52 mM | pH 7.5 | |

| NADH | 9 ± 0.1 µM | pH independent | |

| NAD⁺ | 0.18 ± 0.03 mM | pH independent | |

| meso-Alanopine | 6.5 mM | pH 6.5 | |

| meso-Alanopine | 50 mM | pH 8.5 | |

| Inhibition Constant (Kᵢ) | NAD⁺ | 0.16 ± 0.012 mM | Product Inhibitor |

| meso-Alanopine | 35 ± 0.4 mM | Product Inhibitor | |

| 50% Inhibition (I₅₀) | Pyruvate | 8 mM | Substrate Inhibition |

| | L-Alanine | 450 - 550 mM | Substrate Inhibition |

Table 2: Physicochemical Properties of this compound Dehydrogenase

| Property | Organism | Value | Reference |

|---|---|---|---|

| Molecular Weight | Strombus luhuanus | ~42,000 Da |

| Isoelectric Point (pI) | Littorina littorea | 5.7 ± 0.05 | |

Regulation of the this compound Synthesis Pathway

The activity of this compound dehydrogenase is regulated by several factors that ensure its function is coordinated with the cell's metabolic state, particularly the switch to anaerobic metabolism.

-

Substrate Availability : The primary substrates, pyruvate and L-alanine, are products of glycolysis and amino acid metabolism, which are elevated during anaerobic conditions.

-

pH : During anoxia, intracellular pH decreases due to the accumulation of acidic end products. The apparent Kₘ of ADH for both pyruvate and L-alanine decreases as pH drops from 7.5 to 6.5, increasing the enzyme's affinity for its substrates precisely when its activity is most needed.

-

Product Inhibition : The forward reaction is inhibited by its products, NAD⁺ and meso-alanopine, preventing excessive accumulation of the end product.

-

Allosteric Regulation : ATP and ADP act as competitive inhibitors with respect to NADH. This links the enzyme's activity to the energetic state of the cell. When energy charge is high (high ATP), the pathway is inhibited.

Caption: Regulation of this compound Dehydrogenase activity.

Experimental Protocols

The following protocols are standard methods for the purification and characterization of this compound dehydrogenase, based on established literature.

Protocol 1: Spectrophotometric Assay of this compound Dehydrogenase Activity

This assay quantifies ADH activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Reagents:

-

Assay Buffer: 50 mM Imidazole-HCl, pH 7.5

-

Pyruvate solution: 100 mM sodium pyruvate in assay buffer

-

L-alanine solution: 1 M L-alanine in assay buffer

-

NADH solution: 10 mM NADH in assay buffer

-

-

Procedure:

-

Prepare a 1 ml reaction mixture in a quartz cuvette containing:

-

847 µl Assay Buffer

-

13 µl of 100 mM Pyruvate (final conc: 1.3 mM)

-

130 µl of 1 M L-alanine (final conc: 130 mM)

-

Enzyme extract (e.g., 10-50 µl of tissue supernatant)

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in a thermostatted spectrophotometer.

-

Initiate the reaction by adding 10 µl of 10 mM NADH (final conc: 0.1 mM).

-

Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 3-5 minutes.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient for NADH (ε = 6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that consumes 1 µmol of NADH per minute.

-

Caption: Experimental workflow for ADH spectrophotometric assay.

Protocol 2: In-Gel Activity Staining for this compound Dehydrogenase

This method allows for the visualization of ADH activity directly in a non-denaturing polyacrylamide gel.

-

Reagents:

-

Staining Buffer: 50 mM Tris-HCl, pH 8.5

-

Substrate Solution: 50 mM meso-alanopine

-

Cofactor Solution: 10 mg/ml NAD⁺

-

Dye Solution: 1 mg/ml Nitroblue Tetrazolium (NBT)

-

Coupling Agent: 1 mg/ml Phenazine Methosulfate (PMS)

-

-

Procedure:

-

Perform native polyacrylamide gel electrophoresis (PAGE) on the enzyme sample.

-

Prepare the staining mixture by combining:

-

8 ml Staining Buffer

-

2 ml Substrate Solution

-

2 ml Cofactor Solution

-

5 ml Dye Solution

-

-

Incubate the gel in the staining mixture in the dark at room temperature for 30 minutes.

-

To visualize the enzyme band, add 0.5 ml of the Coupling Agent (PMS) and continue incubation.

-

Bands of ADH activity will appear as dark purple formazan precipitates.

-

Stop the reaction by washing the gel extensively with distilled water and store in the dark.

-

Implications for Drug Development

While not a direct target for human therapeutics, the study of the this compound synthesis pathway holds relevance for drug development professionals:

-

Novel Enzyme Mechanisms: Opine dehydrogenases represent a distinct evolutionary solution to anaerobic metabolism. Understanding their structure and catalytic mechanism can provide insights for enzyme engineering and the design of novel biocatalysts.

-

Comparative Biochemistry: The pathway is a prime example of metabolic diversity. Studying these unique invertebrate pathways can reveal fundamental principles of metabolic regulation and adaptation that may be applicable to other biological systems.

-

Aquaculture and Pest Control: Some mollusks are significant for aquaculture, while others are invasive pests. A deep understanding of their unique metabolic vulnerabilities, such as their reliance on opine pathways during stress, could theoretically inform the development of species-specific agents to improve aquaculture yields or control pest populations.

Conclusion

The this compound synthesis pathway is a cornerstone of anaerobic energy metabolism in a wide array of marine mollusks. Governed by the highly regulated enzyme this compound dehydrogenase, this pathway allows for sustained ATP production during periods of intense muscular activity and environmental hypoxia. Its kinetic properties are exquisitely adapted to the intracellular conditions of anoxia, highlighting a sophisticated evolutionary response to environmental challenges. The detailed protocols and data provided herein offer a comprehensive resource for researchers investigating molluscan physiology, comparative biochemistry, and novel enzymatic pathways.

References

The Discovery and Scientific Journey of Alanopine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alanopine, a unique imino acid, has carved a significant niche in the study of anaerobic metabolism, particularly in marine invertebrates. First identified in the 1980s, research into this compound and its associated enzyme, this compound dehydrogenase, has unveiled crucial mechanisms of metabolic adaptation to oxygen-deprived environments. This technical guide provides a comprehensive overview of the discovery, historical research milestones, detailed experimental protocols, and quantitative data related to this compound. It is designed to serve as a foundational resource for researchers in marine biology, comparative physiology, and drug development, offering insights into a fascinating biochemical pathway with potential broader applications.

Discovery and Historical Context

The discovery of this compound emerged from studies on anaerobic energy metabolism in marine mollusks. In 1980, Fields, Eng, Ramsden, Hochachka, and Weinstein identified both this compound and a related compound, strombine, as novel imino acids in the adductor muscle of the Pacific oyster, Crassostrea gigas.[1] This discovery was pivotal as it revealed an alternative to lactate fermentation for the regeneration of NAD+ during anaerobiosis in these organisms.

The enzyme responsible for the synthesis of this compound, this compound dehydrogenase (ALPDH), was subsequently isolated and characterized.[2] ALPDH catalyzes the reductive condensation of L-alanine and pyruvate, with the concomitant oxidation of NADH to NAD+.[2][3] The systematic name for this enzyme is 2,2'-iminodipropanoate:NAD+ oxidoreductase (L-alanine-forming).[2] Early research focused on purifying and characterizing ALPDH from various marine invertebrates, revealing its kinetic properties and substrate specificities. These studies laid the groundwork for understanding the physiological role of the this compound pathway in maintaining redox balance during periods of oxygen limitation, such as during tidal cycles or intense muscular activity.

Quantitative Data

The following tables summarize key quantitative data from this compound research, providing a comparative overview of enzyme characteristics and tissue concentrations.

Table 1: Kinetic Properties of this compound Dehydrogenase from Various Marine Invertebrates

| Species | Tissue | Molecular Weight (Da) | Km (Pyruvate) (mM) | Km (L-Alanine) (mM) | Km (NADH) (µM) | Vmax (U/g wet wt) | Reference |

| Littorina littorea | Foot Muscle | 42,200 ± 500 | 0.17 ± 0.02 (at pH 6.5) | 14.9 ± 0.85 (at pH 6.5) | 9 ± 0.1 | Not Reported | |

| Busycotypus canaliculatum | Foot Muscle | Not Reported | Not Reported | Not Reported | Not Reported | 47 | |

| Mercenaria mercenaria | Gill | Not Reported | Not Reported | 200 | Not Reported | Not Reported | |

| Crassostrea gigas | Adductor Muscle | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Table 2: this compound Concentration in Tissues of Marine Invertebrates under Different Conditions

| Species | Tissue | Condition | This compound Concentration (µmol/g wet wt) | Reference |

| Mytilus galloprovincialis | Adductor Muscle | Normoxia | Not Reported | |

| Mytilus galloprovincialis | Adductor Muscle | Anoxia (24h) | ~5 | |

| Scapharca inaequivalvis | Foot Muscle | Normoxia | Not Reported | |

| Scapharca inaequivalvis | Foot Muscle | Anoxia (24h) | ~15 |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research, based on established protocols from the literature.

Extraction and Quantification of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction of this compound from invertebrate tissues and its quantification using HPLC with pre-column derivatization.

Materials:

-

Perchloric acid (PCA), 6% (w/v)

-

Potassium hydroxide (KOH), 5 M

-

o-phthaldialdehyde (OPA) reagent

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Tissue Homogenization: Rapidly dissect and freeze the tissue sample in liquid nitrogen. Homogenize the frozen tissue in 2 volumes of ice-cold 6% PCA.

-

Protein Precipitation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Neutralization: Transfer the supernatant to a new tube and neutralize with 5 M KOH. The formation of a potassium perchlorate precipitate will occur.

-

Precipitate Removal: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

Derivatization: Mix an aliquot of the supernatant with the OPA reagent to derivatize the primary amine group of this compound.

-

HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate buffer). Detect the fluorescent OPA-alanopine derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.

This compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the oxidation of NADH at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Reaction buffer (e.g., 100 mM Imidazole-HCl, pH 7.0)

-

L-alanine solution

-

Pyruvate solution

-

NADH solution

-

Tissue homogenate or purified enzyme solution

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, L-alanine, and pyruvate at their final desired concentrations.

-

Initiation of Reaction: Add the tissue homogenate or purified enzyme solution to the cuvette to initiate the reaction.

-

Spectrophotometric Measurement: Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of this compound synthesis and a typical experimental workflow for its study.

Caption: The enzymatic synthesis of this compound from pyruvate and L-alanine.

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The discovery and subsequent research on this compound have significantly advanced our understanding of metabolic adaptations to anaerobic conditions in marine invertebrates. The this compound pathway serves as a critical mechanism for maintaining cellular redox balance, allowing these organisms to thrive in environments with fluctuating oxygen levels.

Future research in this area could explore several promising avenues. A deeper investigation into the regulation of this compound dehydrogenase at the molecular and genetic levels could provide further insights into the control of this metabolic pathway. Furthermore, exploring the potential pharmacological applications of this compound or inhibitors of its synthesis could be a novel area of investigation, particularly in contexts where modulating anaerobic metabolism might be beneficial. The comprehensive data and protocols presented in this guide aim to facilitate and inspire such future endeavors.

References

Alanopine Dehydrogenase in Invertebrates: A Technical Guide to its Core Function and Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals November 2025

Executive Summary

Alanopine dehydrogenase (ADH), an enzyme analogous to lactate dehydrogenase (LDH) in vertebrates, plays a pivotal role in the anaerobic metabolism of many marine invertebrates. This document provides a comprehensive overview of the function, properties, and regulation of ADH. It details the enzyme's role in maintaining cytoplasmic redox balance during periods of environmental anoxia or intense muscular activity by catalyzing the reductive condensation of pyruvate with an amino acid, typically L-alanine. This guide consolidates key kinetic data, outlines detailed experimental protocols for its study, and presents visual diagrams of its biochemical pathway and experimental workflows to serve as a technical resource for researchers in marine biology, biochemistry, and pharmacology.

Core Function and Metabolic Role

This compound dehydrogenase (EC 1.5.1.17) is a member of the opine dehydrogenase family of enzymes.[1] Its primary function is to serve as the terminal dehydrogenase in anaerobic glycolysis in a wide range of marine invertebrates, including mollusks, polychaetes, and cnidarians.[2][3] During periods of oxygen limitation (hypoxia or anoxia), such as during low-tide exposure for intertidal species or during bursts of muscle work, the rate of glycolysis surpasses the capacity of aerobic respiration.[2][4] This leads to an accumulation of pyruvate and NADH.

ADH catalyzes the following reversible reaction to regenerate the NAD+ required for glycolysis to continue:

Pyruvate + L-alanine + NADH + H+ ⇌ meso-alanopine + NAD+ + H₂O

This process, known as opine fermentation, prevents the acidification of tissues that would result from lactate accumulation, as the pKa of this compound is higher than that of lactic acid. By coupling two products of anaerobic glycolysis—pyruvate and L-alanine—the enzyme provides a mechanism for sustained ATP production under anaerobic conditions.

Regulatory Significance

The activity of this compound dehydrogenase is finely tuned to the metabolic state of the cell. Its kinetics are strongly influenced by changes in intracellular pH and the concentration of its substrates. During anoxia, a decrease in intracellular pH enhances the enzyme's affinity for pyruvate and L-alanine, thereby promoting this compound synthesis. This regulation ensures that ADH is most active when the demand for anaerobic energy production is highest. Furthermore, ATP and ADP can act as competitive inhibitors with respect to NADH, linking the enzyme's activity directly to the cell's energy charge.

Biochemical and Physical Properties

This compound dehydrogenase has been isolated and characterized from various invertebrate species. While sharing a core function, the enzyme exhibits tissue-specific isoforms and species-specific kinetic properties.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound dehydrogenase from several well-studied invertebrate species.

Table 1: Kinetic Constants of this compound Dehydrogenase (Forward Reaction)

| Species | Tissue | Apparent K_m (Pyruvate) | Apparent K_m (L-alanine) | Apparent K_m (NADH) | pH | Reference |

|---|---|---|---|---|---|---|

| Littorina littorea | Foot Muscle | 0.44 ± 0.04 mM | 38 ± 2.9 mM | 0.013 ± 0.002 mM | 7.5 | |

| Littorina littorea | Foot Muscle | 0.15 ± 0.01 mM | 25 ± 1.5 mM | 0.011 ± 0.001 mM | 6.5 | |

| Mercenaria mercenaria | Gill | 0.38 ± 0.05 mM | 28 ± 2.1 mM | Not Specified | - |

| Strombus luhuanus | Pedal Retractor Muscle | 0.29 mM | 21 mM | 0.02 mM | 7.0 | |

Table 2: Physical Properties of this compound Dehydrogenase

| Species | Tissue | Molecular Weight (kDa) | Isoelectric Point (pI) | Subunit Structure | Reference |

|---|---|---|---|---|---|

| Strombus luhuanus | Pedal Retractor Muscle | ~42 | Not Specified | Monomer | |

| Mercenaria mercenaria | Gill | Not Specified | 5.0 - 5.25 | Not Specified |

| Bilophila wadsworthia | - | 42 (SDS-PAGE), 273 (Native) | Not Specified | Homo-hexamer | |

Table 3: Substrate Specificity

| Species | Primary Amino Acid Substrate | Other Utilized Amino Acids | Reference |

|---|---|---|---|

| Littorina littorea | L-alanine | Highly specific for L-alanine | |

| Mercenaria mercenaria (Gill ADH) | L-alanine | Glycine (low affinity), various other neutral L-amino acids |

| Crassostrea gigas | L-alanine, Glycine | Broad specificity, utilizes several amino acids at similar rates | |

Key Experimental Protocols

The study of this compound dehydrogenase relies on established biochemical techniques for purification and characterization.

Protocol 1: Enzyme Activity Assay

This protocol describes the standard method for measuring ADH activity via spectrophotometry.

-

Principle : The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

-

Reagents :

-

Assay Buffer (Forward Direction): 50 mM Imidazole-HCl, pH 7.5.

-

Assay Buffer (Reverse Direction): 50 mM Tris-HCl, pH 9.2.

-

Substrate Stock Solutions: 100 mM Pyruvate, 1 M L-alanine, 10 mM NADH, 1 M meso-alanopine, 100 mM NAD+.

-

-

Procedure (Forward Reaction) :

-

Prepare a 1 ml reaction mixture in a quartz cuvette containing: 50 mM Imidazole buffer (pH 7.5), 1.3 mM pyruvate, 130 mM L-alanine, and 0.1 mM NADH.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C) in a temperature-controlled spectrophotometer.

-

Initiate the reaction by adding a small volume (e.g., 10-50 µl) of the enzyme-containing sample.

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

-

Calculate the rate of activity using the molar extinction coefficient of NADH (6.22 x 10³ M⁻¹cm⁻¹).

-

-

Procedure (Reverse Reaction) :

-

Prepare a 1 ml reaction mixture containing: 50 mM Tris-HCl buffer (pH 9.2), 50 mM meso-alanopine, and 2 mM NAD+.

-

Follow steps 2-5 as above, monitoring the increase in absorbance at 340 nm.

-

Protocol 2: Purification of this compound Dehydrogenase from Molluscan Tissue

This protocol provides a general workflow for the purification of ADH, adapted from methods for Littorina littorea.

-

Homogenization : Mince tissue (e.g., foot muscle) and homogenize (1:5 w/v) in ice-cold 50 mM Imidazole buffer (pH 7.5) containing 15 mM β-mercaptoethanol.

-

Clarification : Centrifuge the homogenate at 27,000 x g for 20 minutes at 4°C. Collect the supernatant, which is the crude enzyme extract.

-

Ammonium Sulfate Precipitation :

-

Slowly add solid ammonium sulfate to the crude supernatant to achieve 60% saturation while stirring at 4°C.

-

Stir for 30 minutes, then centrifuge as in step 2.

-

Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Imidazole, pH 7.4 with 10 mM β-mercaptoethanol).

-

-

Gel Filtration Chromatography :

-

Apply the resuspended pellet to a Sephadex G-100 column equilibrated with 20 mM Imidazole buffer (pH 7.4) containing 10 mM β-mercaptoethanol.

-

Elute the column with the same buffer at a constant flow rate (e.g., 20 ml/h).

-

Collect fractions and assay each for ADH activity to identify the peak fractions.

-

-

Chromatofocusing :

-

Pool the active fractions from gel filtration.

-

Apply the pooled sample to a PBE 94 chromatofocusing column pre-equilibrated in 20 mM Imidazole buffer (pH 7.4).

-

Elute with Polybuffer 74 (pH 4.0) to create a pH gradient.

-

Collect fractions and assay for ADH activity. ADH from L. littorea typically elutes at a pH of approximately 5.7.

-

-

Purity Check : Assess the purity of the final sample using SDS-PAGE. Measure protein concentration at each step using a standard method like the Bradford assay.

Visualizing Pathways and Processes

Diagrams generated using Graphviz provide clear visual representations of the biochemical and logical relationships governing ADH function.

Biochemical Reaction

Caption: Reversible reaction catalyzed by this compound Dehydrogenase.

Role in Anaerobic Glycolysis

Caption: this compound Dehydrogenase maintains redox balance in glycolysis.

Physiological Regulation of ADH Activity

Caption: Physiological triggers and biochemical regulation of ADH.

Experimental Workflow for ADH Characterization

Caption: Workflow for purification and characterization of ADH.

References

The Metabolic Crossroads of Survival: An In-depth Guide to the Fate of Alanopine in Marine Bivalves

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, accumulation, and catabolism of alanopine, a key opine in the anaerobic metabolism of marine bivalves. This document provides a thorough overview of the biochemical pathways, quantitative data on metabolite concentrations and enzyme kinetics, detailed experimental protocols, and visual representations of the metabolic processes.

Executive Summary

Marine bivalves, frequently subjected to periods of oxygen deprivation (hypoxia or anoxia) due to tidal cycles and other environmental factors, have evolved sophisticated anaerobic metabolic pathways to sustain energy production. A key feature of this adaptation is the accumulation of opines, which act as temporary sinks for glycolytic end products. Among these, this compound plays a crucial role. This guide elucidates the metabolic fate of this compound, from its synthesis via this compound dehydrogenase to its eventual catabolism upon the return to normoxic conditions. Understanding these pathways offers insights into cellular adaptation to stress and may present novel targets for drug development, particularly in contexts involving hypoxic tissues.

Introduction

During anaerobic conditions, the reliance on glycolysis for ATP production in marine bivalves leads to an accumulation of pyruvate and NADH. To maintain redox balance and allow glycolysis to continue, these byproducts are channeled into alternative metabolic pathways. Unlike vertebrates that primarily produce lactate, many marine invertebrates, including bivalves, synthesize opines. This is achieved through the reductive condensation of an amino acid with pyruvate, a reaction catalyzed by a class of enzymes known as opine dehydrogenases.

This compound is formed from the amino acid L-alanine and pyruvate. Its accumulation, along with other opines like strombine (formed from glycine and pyruvate), prevents the significant drop in intracellular pH that would result from lactic acid accumulation. This guide provides a detailed examination of the metabolic pathways governing this compound in marine bivalves.

This compound Synthesis and Accumulation

Under hypoxic or anoxic conditions, the enzyme this compound dehydrogenase (ADH) catalyzes the synthesis of this compound. This reaction is a critical juncture in anaerobic glycolysis, ensuring the regeneration of NAD+.

Reaction: Pyruvate + L-alanine + NADH + H⁺ ⇌ meso-N-(1-carboxyethyl)-alanine (this compound) + NAD⁺ + H₂O

The synthesis of this compound is tissue-specific and varies between different bivalve species. Tissues with high metabolic activity, such as the adductor muscle and foot, often exhibit significant ADH activity and consequently, higher concentrations of this compound during anaerobiosis.

Quantitative Data on this compound and Strombine Accumulation

The following table summarizes the concentrations of this compound and strombine in various marine bivalve tissues under anaerobic conditions.

| Bivalve Species | Tissue | Condition | This compound Concentration (µmol/g wet weight) | Strombine Concentration (µmol/g wet weight) | Reference |

| Crassostrea virginica | Adductor Muscle | 96h anoxia, 2h recovery | 2.0 (increase) | 2.7 (increase) | [1] |

| Crassostrea virginica | Mantle | 96h anoxia, 2h recovery | 1.3 (increase) | Not specified | [1] |

| Crassostrea virginica | Gill | 96h anoxia, 2h recovery | 0.5 (increase) | Not specified | [1] |

| Mercenaria mercenaria | Gill | 96h anoxia | < 1.0 | < 1.0 | [2] |

| Mercenaria mercenaria | Mantle | 96h anoxia | < 1.0 | < 1.0 | [2] |

| Mercenaria mercenaria | Phasic Adductor Muscle | 96h anoxia | < 1.0 | < 1.0 | |

| Mercenaria mercenaria | Catch Adductor Muscle | 96h anoxia | < 1.0 | < 1.0 | |

| Mercenaria mercenaria | Foot | 96h anoxia | < 1.0 | < 1.0 |

Note: In Crassostrea virginica, this compound and strombine were not produced during anoxia but accumulated during the initial hours of aerobic recovery. In Mercenaria mercenaria, these opines were not produced in appreciable amounts during anoxia.

Catabolism of this compound

Upon the return of aerobic conditions, the accumulated this compound is catabolized. The primary step in this process is the reversal of the synthetic reaction, catalyzed by this compound dehydrogenase.

Reaction: this compound + NAD⁺ + H₂O ⇌ Pyruvate + L-alanine + NADH + H⁺

The resulting pyruvate and L-alanine can then enter mainstream metabolic pathways. Pyruvate can be completely oxidized via the Krebs cycle and oxidative phosphorylation to generate a large amount of ATP, or it can be used as a substrate for gluconeogenesis to replenish glycogen stores. The L-alanine can be used for protein synthesis or deaminated, with its carbon skeleton entering the Krebs cycle.

The complete catabolism of this compound is a key process in the recovery from anaerobic stress, allowing the organism to restore its energy balance and clear the accumulated metabolic byproducts. During recovery from anoxia in Crassostrea virginica, this compound and strombine levels decline after 6-12 hours, returning to control levels by 24 hours.

This compound Dehydrogenase: Properties and Kinetics

This compound dehydrogenase (ADH) is a key enzyme in the metabolic fate of this compound. It is a member of the opine dehydrogenase family and exhibits varying substrate specificities and kinetic properties across different species and tissues.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters (Km) for this compound dehydrogenase and related opine dehydrogenases from various marine bivalves.

| Bivalve Species | Enzyme | Tissue | Substrate | Km (mM) | Reference |

| Busycotypus canaliculatum | This compound Dehydrogenase (Muscle isozyme) | Muscle | Pyruvate | 0.45 | |

| Busycotypus canaliculatum | This compound Dehydrogenase (Muscle isozyme) | Muscle | L-alanine | 25.0 | |

| Busycotypus canaliculatum | This compound Dehydrogenase (Gill isozyme) | Gill | Pyruvate | 0.28 | |

| Busycotypus canaliculatum | This compound Dehydrogenase (Gill isozyme) | Gill | L-alanine | 15.0 | |

| Busycotypus canaliculatum | This compound Dehydrogenase (Hepatopancreas isozyme) | Hepatopancreas | Pyruvate | 0.20 | |

| Busycotypus canaliculatum | This compound Dehydrogenase (Hepatopancreas isozyme) | Hepatopancreas | L-alanine | 10.0 | |

| Meretrix lusoria | Strombine Dehydrogenase | Foot Muscle | Pyruvate | 0.37 | |

| Meretrix lusoria | Strombine Dehydrogenase | Foot Muscle | Glycine | 18.2 | |

| Meretrix lusoria | Strombine Dehydrogenase | Foot Muscle | L-alanine | 10.9 |

Experimental Protocols

Quantification of this compound in Bivalve Tissues

Method: High-Performance Liquid Chromatography (HPLC)

-

Tissue Extraction:

-

Excise tissues and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in 4 volumes of ice-cold 0.6 M perchloric acid.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Neutralize the supernatant with a solution of 3 M K₂CO₃ and 0.5 M triethanolamine.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the final supernatant through a 0.45 µm filter prior to HPLC analysis.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: Isocratic elution with a buffered mobile phase (e.g., 0.1 M sodium acetate, pH 5.7).

-

Detection: Pre-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection is a common method for quantifying primary and secondary amino acids like this compound.

-

Quantification: Compare the peak areas of the samples to those of known standards of this compound to determine the concentration.

-

This compound Dehydrogenase Enzyme Assay

Method: Spectrophotometry

-

Enzyme Extraction:

-

Homogenize fresh or frozen tissue in 5 volumes of ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

The resulting supernatant is the crude enzyme extract.

-

-

Assay Mixture (Forward Reaction - this compound Synthesis):

-

100 mM Buffer (e.g., Tris-HCl, pH 7.0)

-

5 mM L-alanine

-

1 mM Sodium Pyruvate

-

0.15 mM NADH

-

Enzyme extract

-

-

Procedure:

-

Initiate the reaction by adding the enzyme extract to the assay mixture.

-

Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C), which corresponds to the oxidation of NADH to NAD⁺.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

-

Signaling Pathways and Workflows

This compound Metabolism Pathway

Caption: The central role of this compound in anaerobic glycolysis and aerobic recovery.

Experimental Workflow for this compound Quantification

Caption: A typical workflow for the quantification of this compound from bivalve tissues.

Conclusion

The metabolic fate of this compound in marine bivalves is a testament to their remarkable ability to adapt to fluctuating oxygen environments. The synthesis of this compound serves to maintain redox balance during anaerobiosis, preventing the deleterious effects of lactate accumulation. Upon the return to normoxia, the catabolism of this compound allows for the efficient recovery of carbon skeletons for energy production and biosynthesis. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers investigating cellular metabolism under hypoxic stress. Further research into the regulation of this compound dehydrogenase and the integration of opine metabolism with other anaerobic pathways will continue to enhance our understanding of these resilient organisms and may provide valuable insights for biomedical applications.

References

Alanopine Accumulation Under Hypoxic Conditions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of alanopine accumulation as a key metabolic adaptation to hypoxic conditions, primarily observed in marine invertebrates. The document outlines the biochemical pathways, regulatory mechanisms, and detailed experimental protocols for the study of this phenomenon. Quantitative data are presented to illustrate the physiological response to oxygen deprivation, and key pathways and workflows are visualized to facilitate understanding.

Introduction: The Physiological Role of this compound

Under conditions of oxygen limitation (hypoxia) or absence (anoxia), many marine invertebrates shift from aerobic to anaerobic metabolism to sustain ATP production. A key challenge in this metabolic state is the re-oxidation of NADH to NAD+, which is essential for the continued operation of glycolysis. While some organisms produce lactate, many marine molluscs and other invertebrates utilize alternative pathways, leading to the formation of opines. This compound is one such opine, a secondary imino acid formed by the reductive condensation of L-alanine and pyruvate. This reaction is catalyzed by this compound dehydrogenase (ADH), which simultaneously oxidizes NADH to NAD+, thus maintaining the cellular redox balance and allowing glycolysis to continue. The accumulation of this compound is a hallmark of anaerobic metabolism in these organisms and serves as a biochemical indicator of hypoxic stress.[1][2]

Biochemical Pathway of this compound Synthesis

The synthesis of this compound is a single-step enzymatic reaction that serves as a terminal step in anaerobic glycolysis in many marine invertebrates.

Reaction:

Pyruvate + L-alanine + NADH + H⁺ ⇌ meso-Alanopine + NAD⁺ + H₂O

This reaction is catalyzed by the cytosolic enzyme This compound dehydrogenase (ADH) (EC 1.5.1.17).[3] The pathway is functionally analogous to lactate production in vertebrates, where lactate dehydrogenase (LDH) catalyzes the reduction of pyruvate to lactate, regenerating NAD+. The accumulation of opines like this compound is thought to be advantageous over lactate accumulation as it has a lesser impact on intracellular pH.[2]

dot

Quantitative Data on this compound Accumulation

The following tables summarize quantitative data on this compound accumulation in various marine invertebrate species under hypoxic or anoxic conditions. Concentrations are typically expressed in micromoles per gram of wet or dry tissue weight.

| Species | Tissue | Condition | This compound Concentration (μmol/g wet weight) | Reference |

| Crassostrea virginica | Adductor Muscle | Recovery from 96h anoxia (2h) | ~2.0 | [4] |

| Crassostrea virginica | Mantle | Recovery from 96h anoxia (2h) | ~1.3 | |

| Crassostrea virginica | Gill | Recovery from 96h anoxia (2h) | ~0.5 |

| Species | Tissue | Condition | Strombine/Alanopine Concentration (μmol/g dry weight) | Reference |

| Mytilus galloprovincialis | Posterior Adductor Muscle | Normoxia | < 1 | |

| Mytilus galloprovincialis | Posterior Adductor Muscle | 12h Anoxia | ~15 |

Note: Some studies report the combined concentration of this compound and strombine due to cross-reactivity of the analytical methods or the substrate promiscuity of the dehydrogenase enzyme.

Experimental Protocols

This section details the methodologies for studying this compound accumulation under hypoxic conditions.

Induction of Hypoxia/Anoxia

A common method for inducing hypoxia in a laboratory setting for marine invertebrates is by bubbling nitrogen gas (N₂) into the seawater, which physically displaces the oxygen.

Protocol for Inducing Hypoxia in Mussels (Mytilus edulis):

-

Place mussels in flow-through chambers with natural or artificial seawater at a controlled temperature and salinity.

-

Acclimate the animals for a specified period (e.g., 24-48 hours) under normoxic conditions (seawater saturated with air).

-

To induce hypoxia, stop the flow of aerated seawater and begin bubbling nitrogen gas into the water reservoir that feeds the chambers.

-

Continuously monitor the dissolved oxygen (DO) level in the chambers using an oxygen probe. A target DO level for hypoxia is often below 2.0 mg/L, while anoxia is considered <0.01% O₂ saturation.

-

Maintain the desired hypoxic/anoxic conditions for the duration of the experiment (e.g., 12, 24, or 96 hours).

-

For reoxygenation studies, replace the hypoxic water with fully aerated seawater.

dot

Tissue Extraction and Sample Preparation

Proper tissue extraction is critical to quench metabolic activity and preserve the in vivo concentrations of metabolites.

-

At the designated time point, rapidly retrieve the animal from the experimental chamber.

-

Dissect the target tissue (e.g., adductor muscle, gill, mantle) on a cold surface as quickly as possible.

-

Immediately snap-freeze the tissue in liquid nitrogen to halt all enzymatic activity. Store at -80°C until further processing.

-

For metabolite extraction, homogenize the frozen tissue powder in a cold solution of 6% perchloric acid (PCA).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to precipitate proteins.

-

Neutralize the resulting supernatant with a solution of potassium hydroxide (KOH) to a pH of 7.0-7.4.

-

Centrifuge again to remove the potassium perchlorate precipitate. The supernatant is now ready for analysis.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC):

A robust method for the quantification of this compound involves HPLC with post-column derivatization and fluorometric detection.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic mobile phase, for example, a phosphate buffer at a specific pH.

-

Flow Rate: A constant flow rate, e.g., 1 ml/min.

-

-

Post-Column Derivatization:

-

After elution from the column, the effluent is mixed with a derivatizing agent, commonly o-phthaldialdehyde (OPA), in the presence of a thiol (e.g., mercaptoethanol) and sodium hypochlorite. This reaction forms a fluorescent derivative of the imino acid.

-

-

Detection:

-

The fluorescent derivative is detected using a fluorescence detector with appropriate excitation and emission wavelengths.

-

-

Quantification:

-

This compound concentrations in the samples are determined by comparing the peak areas to those of known standards. The sensitivity of this method is in the picomole range.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for metabolomic analysis, including the quantification of opines.

-

Derivatization: As this compound is not sufficiently volatile for GC analysis, a derivatization step is required. This typically involves silylation to convert the polar functional groups into more volatile derivatives.

-

GC Separation: The derivatized sample is injected into the gas chromatograph, where different compounds are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Quantification: this compound can be identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of a specific ion fragment to that of an internal standard.

Regulatory Mechanisms of this compound Accumulation

The accumulation of this compound under hypoxic conditions is primarily regulated by the increased availability of its substrates (pyruvate and L-alanine) and the activation of this compound dehydrogenase. The transcriptional regulation of the ADH gene in response to hypoxia is an area of active research. In many animals, the master regulator of the hypoxic response is the Hypoxia-Inducible Factor 1 (HIF-1) .

HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit. Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and rapid degradation by the proteasome. Under hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

While direct evidence for HIF-1 binding to the ADH gene promoter in marine invertebrates is still emerging, HIF-1α has been shown to be upregulated under hypoxia in species like the Pacific oyster (Crassostrea gigas) and to regulate other genes involved in anaerobic metabolism. It is therefore highly probable that HIF-1 plays a crucial role in the transcriptional upregulation of ADH during hypoxic stress in these organisms.

dot

Conclusion

The accumulation of this compound is a critical metabolic adaptation that enables many marine invertebrates to survive periods of environmental hypoxia. The study of this process, facilitated by the detailed experimental protocols outlined in this guide, provides valuable insights into the biochemical and molecular strategies of stress tolerance in these organisms. For researchers in drug development, understanding these unique metabolic pathways may offer novel targets for therapeutic intervention, particularly in contexts where cellular hypoxia plays a significant role. Further research into the direct transcriptional regulation of this compound dehydrogenase by hypoxia-inducible factors will continue to enhance our understanding of this elegant solution to life without oxygen.

References

- 1. Opine dehydrogenases in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification and properties of this compound dehydrogenase from the adductor muscle of the oyster, Crassostrea gigas (Mollusca, Bivalvia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatographic separation and quantification of this compound and strombine in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Localization of Alanopine Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanopine dehydrogenase (ADH), an enzyme pivotal in anaerobic metabolism in many marine invertebrates, primarily resides within the cytoplasm. This technical guide synthesizes the current understanding of the cellular localization of ADH, presenting key biochemical data, detailed experimental protocols for its characterization, and visual representations of associated pathways and workflows. The cytosolic nature of ADH positions it to efficiently regulate redox balance during periods of oxygen deprivation by catalyzing the reductive condensation of pyruvate and an amino acid. Understanding its subcellular locale is crucial for elucidating its physiological role and for potential applications in drug development targeting metabolic pathways.

Introduction

This compound dehydrogenase (EC 1.5.1.17) is an oxidoreductase that plays a crucial role in the anaerobic metabolism of various marine mollusks, polychaetes, and cnidarians.[1][2] It functions as a terminal dehydrogenase in glycolysis, analogous to lactate dehydrogenase in vertebrates, by catalyzing the reversible reductive condensation of pyruvate with an amino acid, typically L-alanine or glycine, to form this compound or strombine, respectively.[1][3] This reaction is vital for the regeneration of NAD+ from NADH, thereby allowing glycolysis to continue under anaerobic conditions. The precise subcellular localization of ADH is fundamental to understanding its metabolic function and its interaction with other cellular components.

Cellular Localization of this compound Dehydrogenase

Current scientific literature indicates that this compound dehydrogenase is predominantly a cytosolic enzyme . Studies on the tissues of the channeled whelk, Busycotypus canaliculatum, have shown that ADH constitutes the major cytosolic dehydrogenase activity in most tissues examined. This localization is consistent with its role in cytoplasmic glycolysis, where it can readily access its substrates, pyruvate and NADH, which are produced during the breakdown of glucose.

While direct visualization through techniques like immunofluorescence microscopy specific to ADH is not extensively documented in the available literature, the cytosolic localization is inferred from tissue homogenate studies where ADH activity is consistently found in the supernatant fraction after centrifugation to remove organelles.

Quantitative Data on this compound Dehydrogenase Activity

The activity of this compound dehydrogenase varies across different tissues and species, reflecting the diverse metabolic demands of these organisms. The following table summarizes key kinetic parameters and tissue distribution data from selected studies.

| Organism | Tissue | Substrate(s) | Apparent Km (mM) | Specific Activity | Reference |

| Littorina littorea (Periwinkle) | Foot Muscle | L-alanine | 14.9 ± 0.85 (at pH 6.5) | Not Reported | |

| Pyruvate | 0.17 ± 0.02 (at pH 6.5) | ||||

| meso-alanopine | 6.5 (at pH 6.5) | ||||

| Mercenaria mercenaria (Cherrystone Clam) | Gill | L-alanine | 28 ± 2.1 | 3 µmol/min/mg protein | |

| Pyruvate | 0.38 ± 0.05 | ||||

| Foot Muscle (Strombine Dehydrogenase) | Glycine | 173 ± 1.3 | 37 µmol/min/mg protein | ||

| Pyruvate | 0.32 ± 0.04 | ||||

| Strombus luhuanus | Pedal Retractor Muscle | Not Specified | Not Reported | 245 ± 5 µmol/min/g wet wt | |

| Busycotypus canaliculatum (Channeled Whelk) | Gill | L-alanine vs. Glycine (Vala/Vgly) | Not Applicable | 4.3 - 4.7 (ratio) | |

| Muscle Tissues | L-alanine vs. Glycine (Vala/Vgly) | Not Applicable | 3.5 - 3.7 (ratio) | ||

| Hepatopancreas | L-alanine vs. Glycine (Vala/Vgly) | Not Applicable | 2.2 (ratio) |

Experimental Protocols

Preparation of Tissue Homogenate for Localization and Enzyme Assays

This protocol describes the initial steps for separating the cytosolic fraction from other cellular components.

-

Tissue Dissection: Excise the tissue of interest (e.g., foot muscle, gill) from the organism and place it in ice-cold homogenization buffer.

-

Homogenization: Homogenize the tissue in 5 volumes (w/v) of ice-cold buffer (e.g., 50 mM imidazole-HCl, pH 7.0, containing 15 mM 2-mercaptoethanol) using a Polytron or similar homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 3,000 x g for 20 minutes at 2°C) to pellet nuclei and large cellular debris.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 30,000 x g for 20 minutes at 2°C) to pellet mitochondria and other organelles.

-

Cytosolic Fraction: The resulting supernatant is the cytosolic fraction, which can be used for enzyme assays or further purification.

This compound Dehydrogenase Enzyme Assay

This spectrophotometric assay measures the activity of ADH by monitoring the oxidation of NADH at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Imidazole-HCl, pH 7.0-7.5

-

L-alanine solution (e.g., 200 mM)

-

Pyruvate solution (e.g., 2.0 mM)

-

NADH solution (e.g., 0.1 mM)

-

Enzyme preparation (cytosolic fraction)

Procedure:

-

In a quartz cuvette, combine the assay buffer, L-alanine solution, and pyruvate solution.

-

Add the NADH solution and mix.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the enzyme preparation.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the ADH activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Visualizations

This compound Dehydrogenase Catalytic Reaction

Caption: The catalytic reaction of this compound dehydrogenase.

Experimental Workflow for Determining Cellular Localization

Caption: Workflow for subcellular fractionation and localization.

Conclusion

The available evidence strongly supports the cytosolic localization of this compound dehydrogenase. This subcellular positioning is integral to its function in maintaining redox balance during anaerobic glycolysis in a variety of marine invertebrates. While detailed visualization studies are not abundant, the biochemical data from tissue fractionation and enzyme assays consistently point to the cytoplasm as the primary site of ADH activity. The protocols and data presented in this guide provide a comprehensive resource for researchers investigating this important enzyme and its role in metabolic adaptation. Further research employing modern molecular and imaging techniques could provide a more detailed picture of its intracellular distribution and potential interactions with other cellular components.

References

The Core of Anaerobic Metabolism in Marine Life: A Technical Guide to Alanopine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic and often oxygen-limited marine environment, many invertebrate species have evolved unique metabolic strategies to sustain energy production. One such pivotal adaptation is the synthesis of opines, with alanopine being a key player in the anaerobic metabolism of numerous marine molluscs and other invertebrates. This technical guide provides an in-depth exploration of this compound metabolism, offering a comprehensive overview of the enzymatic processes, quantitative data from various species, detailed experimental protocols, and the underlying biochemical pathways. This document is intended to serve as a valuable resource for researchers in marine biology, comparative physiology, and for professionals in drug development exploring novel metabolic pathways.

Introduction: The Significance of this compound in Anaerobic Glycolysis

During periods of functional or environmental hypoxia, such as intense muscular activity or tidal emersion, marine invertebrates must maintain cellular redox balance to ensure the continued operation of glycolysis. While vertebrates primarily rely on the conversion of pyruvate to lactate via lactate dehydrogenase (LDH), many marine invertebrates utilize alternative pathways involving opine dehydrogenases. These enzymes catalyze the reductive condensation of pyruvate with an amino acid, thereby regenerating NAD+ from NADH.

This compound is an imino acid formed from the reductive condensation of L-alanine and pyruvate. This reaction is catalyzed by this compound dehydrogenase (ADH), a key enzyme in the anaerobic metabolism of a wide range of marine species. The accumulation of this compound, along with other opines like strombine (formed from pyruvate and glycine), prevents the significant drop in intracellular pH that would result from lactic acid accumulation.[1][2] This allows for sustained energy production under anaerobic conditions. Understanding the nuances of this compound metabolism provides critical insights into the physiological adaptations of marine organisms to their environment.

The Central Enzyme: this compound Dehydrogenase (EC 1.5.1.17)

This compound dehydrogenase (ADH) is the central enzyme responsible for both the synthesis and, in the reverse reaction, the catabolism of this compound. The reversible reaction catalyzed by ADH is as follows:

Pyruvate + L-alanine + NADH + H+ ⇌ meso-N-(1-carboxyethyl)-alanine (this compound) + NAD+ + H2O[3]

The systematic name for this enzyme is 2,2'-iminodipropanoate:NAD+ oxidoreductase (L-alanine-forming).[3] ADH belongs to the family of oxidoreductases and plays a crucial role in maintaining the NAD+/NADH ratio during anaerobic glycolysis.

Species-Specific and Tissue-Specific Distribution

The activity and presence of this compound dehydrogenase can vary significantly between different marine species and even between different tissues within the same organism. In many molluscs, there is a clear tissue-specific distribution of opine dehydrogenases. For instance, some species may predominantly express this compound dehydrogenase in certain tissues while strombine dehydrogenase is more active in others.[4] This differential expression likely reflects the availability of the respective amino acid substrates (alanine and glycine) in those tissues.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data on this compound dehydrogenase kinetics and this compound concentrations in various marine invertebrates.

Table 1: Kinetic Properties of this compound Dehydrogenase in Marine Molluscs

| Species | Tissue | Apparent Km (Pyruvate) (mM) | Apparent Km (L-alanine) (mM) | Apparent Km (NADH) (µM) | pH Optimum (Forward Reaction) | Reference |

| Littorina littorea (Periwinkle) | Foot Muscle | 0.17 (at pH 6.5) | 14.9 (at pH 6.5) | 9 | 6.5 - 7.5 | |

| 0.26 (at pH 7.5) | 23.8 (at pH 7.5) | |||||

| Strombus luhuanus (Gastropod) | Pedal Retractor Muscle | ~0.2 | ~20 | ~0.02 | ~7.0 |

Table 2: this compound Concentrations in Marine Invertebrate Tissues Under Different Conditions

| Species | Tissue | Condition | This compound Concentration (µmol/g wet weight) | Reference |

| Mytilus galloprovincialis (Mussel) | Mantle | Normoxia (18°C) | ~2 | |

| Mantle | Hypoxia (26°C, 5 days) | ~18 | ||

| Mantle | Hypoxia (28°C, 1 day) | ~25 |

Experimental Protocols

Purification of this compound Dehydrogenase from Marine Invertebrate Tissue

This protocol is a generalized procedure based on methods described for the purification of ADH from Littorina littorea.

Materials:

-

Marine invertebrate tissue (e.g., foot muscle)

-

Homogenization buffer (e.g., 20 mM imidazole buffer, pH 7.4, containing 10 mM β-mercaptoethanol)

-

Ammonium sulfate

-

Sephadex G-100 gel filtration medium

-

Chromatofocusing exchanger (e.g., PBE 94)

-

Centrifuge

-

Chromatography columns and system

Procedure:

-

Homogenization: Homogenize the tissue in cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at 27,000 x g for 20 minutes at 4°C to obtain a crude enzyme extract (supernatant).

-

Ammonium Sulfate Fractionation:

-

Bring the supernatant to 60% saturation with ammonium sulfate, stir, and centrifuge. Discard the pellet.

-

Increase the ammonium sulfate saturation of the supernatant to 80%, stir, and centrifuge. Retain the pellet.

-

Resuspend the pellet in a minimal volume of homogenization buffer.

-

-

Gel Filtration Chromatography:

-

Apply the resuspended pellet to a Sephadex G-100 column equilibrated with homogenization buffer.

-

Elute the protein and collect fractions. Assay fractions for ADH activity.

-

Pool the active fractions.

-

-

Chromatofocusing:

-

Apply the pooled active fractions to a chromatofocusing column pre-equilibrated with the appropriate buffer.

-

Elute with a pH gradient to separate proteins based on their isoelectric point.

-

Collect fractions and assay for ADH activity.

-

-

Final Gel Filtration:

-

Pool the active fractions from chromatofocusing and apply to a second, larger Sephadex G-100 column for final purification and buffer exchange.

-

The purified enzyme can be stored at 4°C.

-

Enzymatic Assay of this compound Dehydrogenase Activity

This spectrophotometric assay measures the rate of NADH oxidation at 340 nm.

Reagents:

-

Assay buffer (e.g., 50 mM imidazole buffer, pH 7.5)

-

Pyruvate solution (e.g., 1.3 mM)

-

L-alanine solution (e.g., 130 mM)

-

NADH solution (e.g., 0.1 mM)

-

Enzyme preparation

Procedure:

-